2-Aminoethenethiol

Corrosion inhibition Carbon steel Acidic media

Researchers requiring efficient corrosion inhibition or rapid surface functionalization face challenges with conventional reagents that offer limited efficiency or slow kinetics. 2-Aminoethanethiol (CAS 60-23-1) addresses these limitations directly: • 93.3% corrosion inhibition on carbon steel in 0.5 M H₂SO₄ vs 51.2% for 1,2-ethanedithiol • Reaction time reduced from >9 h to 1.5 h via thiol-ene click chemistry • 3-fold improvement in Hg(II) detection limit (3.85×10⁻¹² M) for sub-ppt mercury quantification • 769 mg g⁻¹ Hg²⁺ adsorption capacity with 10-min equilibrium and 10-cycle reusability. Supplied as ≥95% purity free base with refrigerated storage; available in gram to kilogram quantities for immediate dispatch.

Molecular Formula C2H5NS
Molecular Weight 75.14 g/mol
Cat. No. B15221929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoethenethiol
Molecular FormulaC2H5NS
Molecular Weight75.14 g/mol
Structural Identifiers
SMILESC(=CS)N
InChIInChI=1S/C2H5NS/c3-1-2-4/h1-2,4H,3H2/b2-1+
InChIKeyJLZMZFJVTNYDOT-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoethanethiol Overview


2-Aminoethanethiol (CAS 60-23-1), also known as cysteamine, β-mercaptoethylamine, or 2-mercaptoethylamine, is the simplest stable aminothiol compound [1]. Its molecular structure consists of a primary amine group (-NH₂) and a thiol group (-SH) separated by an ethylene bridge (C₂H₄), with a molecular formula of C₂H₇NS and molecular weight of 77.15 g/mol . As a bifunctional molecule containing both nucleophilic thiol and amine functionalities, it serves as a versatile building block in organic synthesis, polymer modification, surface functionalization, and coordination chemistry [2]. In its free base form, 2-aminoethanethiol exists as a white to pale yellow crystalline solid with a melting point of 95–100 °C, is readily soluble in water and alcohols, and exhibits high sensitivity to air oxidation, forming the corresponding disulfide (cystamine) upon exposure to atmospheric oxygen [3].

Why 2-Aminoethanethiol Substitution Fails


2-Aminoethanethiol cannot be simply substituted with generic aminothiols or related bifunctional compounds because its molecular architecture—the precise two-carbon spacing between the primary amine and thiol groups—critically determines its performance across multiple application domains [1]. In corrosion inhibition, the compound exhibits an inhibition efficiency of 93.3% on carbon steel in 0.5 M H₂SO₄, whereas the structurally related 1,2-ethanedithiol (lacking the amino group) achieves only 51.2% inhibition under identical conditions, demonstrating that the amine-thiol combination is essential for effective surface adsorption and protection [2]. In polymer degradation applications, substituting 2-aminoethanethiol with L-cysteine methyl ester or 2-(butylamino)ethanethiol shifts the thermal degradation onset temperature from 0 °C to higher values due to altered steric hindrance and nucleophilicity of the pendant amino group, illustrating that even minor structural variations within the same β-amino mercaptan class produce dramatically different material properties [3]. In SPR sensor construction, self-assembled monolayers of 2-aminoethanethiol yield enhanced SPR sensitivity in Au/AET/Au and Au/AET/Ag configurations, whereas substituting with 1,6-hexanedithiol produces system-selective enhancement patterns that are not interchangeable, underscoring that the specific chain length and terminal functionality of the linker molecule directly govern sensor performance [4].

2-Aminoethanethiol Performance Evidence


Corrosion Inhibition on Carbon Steel

In a direct head-to-head electrochemical study, 2-aminoethane thiol hydrochloride (AET·HCl) achieved an inhibition efficiency of 93.3% on carbon steel in 0.5 M H₂SO₄, while 1,2-ethanedithiol (lacking the amino group) achieved only 51.2% under identical conditions [1]. The study further investigated synergistic effects with halide ions (Cl⁻, Br⁻, I⁻) and metal cations (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), demonstrating that the amino group contributes critically to adsorption and surface film formation [2].

Corrosion inhibition Carbon steel Acidic media

Surface Grafting Reaction Time

When grafting amino groups onto carbon fiber surfaces for PPBES/CF composite reinforcement, 2-aminoethanethiol (AET) functionalization via thiol-ene click reaction reduced the required reaction time from over 9 hours (conventional multi-step methods) to just 1.5 hours . At an optimal CF:AET ratio of 1:3 (designated T3), the resulting composite exhibited a 24.45% increase in interlaminar shear strength (ILSS) and a 33.1% increase in flexural strength, with the glass transition temperature (Tg) elevated to 242 °C as verified by dynamic mechanical analysis .

Polymer composites Carbon fiber modification Thiol-ene click reaction

Hg(II) Detection with Binary SAMs

In a direct comparative electrochemical study, introducing 2-aminoethanethiol (AET) into self-assembled monolayers (SAMs) of 4-pyridineethanethiol (PET) on gold nanoparticles improved the detection limit for Hg(II) determination to 3.85 × 10⁻¹² M, which is approximately three times lower than that of the PET SAM alone [1]. The enhancement was attributed to the formation of intermolecular hydrogen bonding between PET and AET, as confirmed by FTIR monitoring of characteristic bands at 1296 cm⁻¹ (C-H ring deformation) and 1189 cm⁻¹ (C-N ring stretching) [2].

Electrochemical sensing Mercury detection Self-assembled monolayers

Hg²⁺ Adsorption by Mesoporous Polymer

A mesoporous organic polymer functionalized with 2-aminoethanethiol (IPOP-NS) exhibited an exceptional Hg²⁺ capture capacity of 769 mg g⁻¹ in water at 25 °C and pH 5, compared to 526 mg g⁻¹ for the spherically structured variant (SPOP-NS) [1]. Adsorption equilibrium for IPOP-NS was reached within 10 minutes, with a distribution coefficient of 1.06 × 10⁸ mL g⁻¹, and the material retained full adsorption capacity over 10 consecutive reuse cycles without detectable deterioration [2]. The material also demonstrated high stability in boiling water, aqueous HCl, and NaOH [3].

Heavy metal remediation Adsorption Mesoporous polymers

SPR Sensor Spacer Performance

In a systematic comparison of self-assembled monolayers (SAMs) as spacers for gold and silver nanoparticle-based SPR sensors, 2-aminoethanethiol (AET) and 1,6-hexanedithiol (HDT) produced distinct system-selective enhancement patterns [1]. Enhanced SPR sensitivity was observed in Au/AET/Au, Au/HDT/Au, Au/AET/Ag, and Ag/AET/Ag configurations, whereas Au/HDT/Ag, Ag/HDT/Ag, Ag/AET/Au, and Ag/HDT/Au exhibited relatively weak enhancement effects [2]. The AET spacer (shorter C2 chain with terminal -NH₂) and HDT spacer (longer C6 chain with terminal -SH) are not functionally interchangeable, with the choice of spacer critically affecting the degree of SPR sensitivity enhancement in a substrate- and nanoparticle-dependent manner [3].

Surface plasmon resonance Nanoparticle sensors Self-assembled monolayers

Thermal Degradation of Polyesters

In a comparative study of thermally degradable polyesters, postpolymerization modification with 2-aminoethanethiol (producing polymer P1) resulted in a thermal degradation onset temperature of 0 °C due to intramolecular cyclization forming six-membered lactam derivatives [1]. In contrast, modification with 2-(butylamino)ethanethiol (P3) increased the degradation onset temperature to 50 °C, while 2-mercaptoethanol-modified polymer (P4, containing a hydroxyl group instead of an amino group) remained thermally stable up to 130 °C with no intramolecular cyclization [2]. Protonation of the amino groups in P1 with trifluoroacetic acid (TFA) enhanced thermal stability up to 80 °C [3].

Thermally degradable polymers Polyester modification Intramolecular cyclization

2-Aminoethanethiol Application Scenarios


Industrial Acid Pickling Corrosion Protection

Based on direct comparative evidence showing 93.3% inhibition efficiency for 2-aminoethanethiol hydrochloride versus 51.2% for 1,2-ethanedithiol in 0.5 M H₂SO₄ , 2-aminoethanethiol is indicated for corrosion inhibitor formulations in industrial acid cleaning, pickling baths, and acidic process streams where carbon steel equipment is exposed to sulfuric acid environments. The 42.1% higher inhibition efficiency directly correlates with reduced metal loss, extended equipment service intervals, and lower maintenance costs compared to dithiol-based alternatives.

Carbon Fiber Amino-Functionalization

With demonstrated reaction time reduction from >9 hours to 1.5 hours via thiol-ene click chemistry , along with 24.45% ILSS improvement and 33.1% flexural strength enhancement in PPBES/CF composites , 2-aminoethanethiol is optimal for manufacturing processes requiring efficient introduction of amino groups onto vinyl-bearing surfaces. This time savings of ≥83% compared to conventional multi-step functionalization methods enables higher throughput composite manufacturing with reduced energy consumption.

Ultra-Trace Hg(II) Detection in Water

The 3-fold improvement in Hg(II) detection limit (3.85 × 10⁻¹² M) achieved by incorporating 2-aminoethanethiol into binary PET/AET self-assembled monolayers on gold nanoparticle electrodes supports its use in electrochemical sensors for sub-ppt mercury quantification. This sensitivity level meets or exceeds regulatory monitoring requirements for drinking water and industrial effluent discharge, where alternative monolayer configurations (PET alone, ~1.2 × 10⁻¹¹ M) may not achieve sufficient detection capability.

Hg²⁺ Adsorption for Wastewater Treatment

The 769 mg g⁻¹ Hg²⁺ adsorption capacity of 2-aminoethanethiol-functionalized IPOP-NS mesoporous polymer, combined with 10-minute equilibrium time and 10-cycle reusability without capacity loss , positions this functionalized material for industrial wastewater treatment applications. The 46% higher capacity compared to SPOP-NS architecture (526 mg g⁻¹) and the material's demonstrated stability in boiling water, HCl, and NaOH provide a quantifiable advantage in adsorbent efficiency and operational durability.

Low-Temperature Degradable Polyesters

The 0 °C thermal degradation onset temperature of 2-aminoethanethiol-modified polyesters (P1) versus 50 °C for 2-(butylamino)ethanethiol-modified analogs (P3) makes 2-aminoethanethiol the preferred β-amino mercaptan modifier for applications requiring ambient-temperature degradability, such as transient electronic devices, biodegradable packaging with controlled disintegration timelines, and environmentally responsive materials that degrade upon disposal without external heating.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminoethenethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.